molecular formula C2H2CdO4 B1195571 Cadmium formate CAS No. 4464-23-7

Cadmium formate

Cat. No. B1195571
Key on ui cas rn: 4464-23-7
M. Wt: 202.45 g/mol
InChI Key: BAAYWLNVHTVAJJ-UHFFFAOYSA-L
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Patent
US04351962

Procedure details

Marchand and Grenet U.S. Pat. Nos. 3,290,352 and 3,290,393, patented Dec. 6, 1966, note that British Pat. No. 774,696 condenses phenol, meta-cresol or meta-ethylphenol with formaldehyde in aqueous medium in the presence of zinc acetate or cadmium formate. Starting with phenol, the best yield of pure saligenol obtained is 21%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
catalyst
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0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1[C:13]([OH:14])=CC=CC=1C.C(C1C=C(O)C=CC=1)C.C=O>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.C([O-])=O.[Cd+2].C([O-])=O>[CH:4]1[CH:3]=[CH:2][C:1]([OH:7])=[C:6]([CH2:13][OH:14])[CH:5]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)[O-].[Cd+2].C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=C(C1)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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